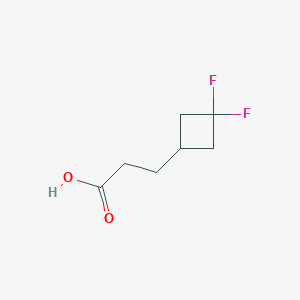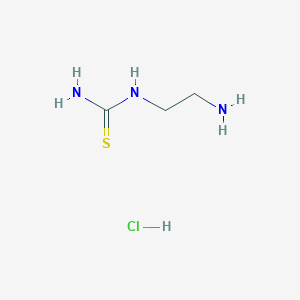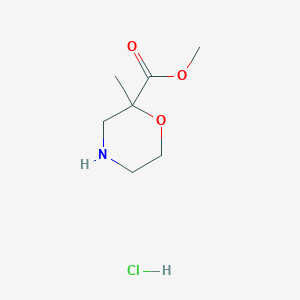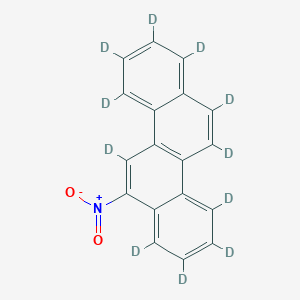
3-(3,3-Difluorocyclobutyl)propanoic acid
Übersicht
Beschreibung
“3-(3,3-Difluorocyclobutyl)propanoic acid” is a chemical compound with the CAS Number: 1581734-87-3. It has a molecular weight of 164.15 . The IUPAC name for this compound is 3-(3,3-difluorocyclobutyl)propanoic acid .
Molecular Structure Analysis
The InChI code for “3-(3,3-Difluorocyclobutyl)propanoic acid” is 1S/C7H10F2O2/c8-7(9)3-5(4-7)1-2-6(10)11/h5H,1-4H2,(H,10,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Potential
Research has explored the anti-inflammatory properties of compounds structurally similar to 3-(3,3-Difluorocyclobutyl)propanoic acid, particularly within the β-hydroxy-β-arylpropanoic acid class. A study synthesized six β-hydroxy-β-arylpropanoic acids, aiming to determine their anti-inflammatory activity and gastric tolerability. These compounds, analogous to NSAIDs like ibuprofen, demonstrated significant anti-inflammatory effects after oral administration, with some surpassing ibuprofen's activity. Molecular docking experiments identified potential COX-2 inhibitors among these compounds, highlighting the influence of α-methyl substitution on anti-inflammatory efficacy (Savić et al., 2011).
Tumor Imaging Applications
Another study focused on the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), analogues of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), for potential use in PET imaging of brain tumors. These radiolabeled amino acids were evaluated in a rodent model, demonstrating high uptake in tumor tissue with low uptake in normal brain tissue. This suggests their potential as effective imaging agents for detecting brain tumors (Martarello et al., 2002).
Hepatoprotective Effects
Caffeic acid, a compound with structural similarities to 3-(3,3-Difluorocyclobutyl)propanoic acid, was studied for its protective effects against 1,3-dichloro-2-propanol-induced hepatotoxicity in rats. Caffeic acid was found to mitigate the adverse effects on liver function markers, oxidative stress biomarkers, and inflammatory cytokines, suggesting its potential for protecting against chemically induced liver damage (Ajiboye et al., 2019).
Environmental and Biological Impact Studies
The study on long-chain perfluoroalkyl acids (PFAAs) and their fluorinated alternatives, including compounds structurally related to 3-(3,3-Difluorocyclobutyl)propanoic acid, highlighted the need for understanding the toxicological effects of these substances. It was found that some fluorinated alternatives might possess similar or higher toxic potency compared to their predecessors, underscoring the importance of assessing their environmental and biological impacts (Gomis et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3,3-difluorocyclobutyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)3-5(4-7)1-2-6(10)11/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFCVCHDGLSVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluorocyclobutyl)propanoic acid | |
CAS RN |
1581734-87-3 | |
| Record name | 3-(3,3-difluorocyclobutyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-Isobutyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1433756.png)
![(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B1433758.png)
![2-[[2-(Dimethylamino)ethyl]thio]-aceticAcidHydrochloride](/img/structure/B1433759.png)




![1,1-Difluorospiro[2.5]octan-6-one](/img/structure/B1433766.png)
